![molecular formula C23H17N3O2 B2694408 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile CAS No. 958564-85-7](/img/no-structure.png)

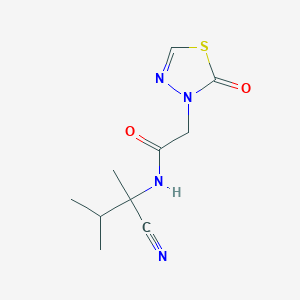

2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Benzoxazinoids and Derivatives as Antimicrobial Agents : Benzoxazinoids, which are chemically related to quinazolinone derivatives, have been studied for their roles in plant defense and potential antimicrobial applications. These compounds, including benzoxazinones and benzoxazolinones, exhibit potential as scaffolds for designing new antimicrobial compounds due to their effectiveness against various pathogens. The structure-activity relationship studies suggest that modifications on the benzoxazinoid backbone, similar to quinazolinone derivatives, could enhance antimicrobial efficacy against bacteria and fungi, opening avenues for the synthesis of novel antimicrobials (de Bruijn, Gruppen, & Vincken, 2018).

Environmental Remediation

Redox Mediators in Degradation of Organic Pollutants : Research into redox mediators, which may share reactive properties with quinazolinone derivatives, has shown promise in the enzymatic remediation of persistent organic pollutants in wastewater. These studies highlight the potential of exploiting specific chemical structures for environmental cleanup, suggesting that quinazolinone derivatives could be explored as redox mediators or catalysts in similar processes, enhancing the efficiency of organic pollutant degradation (Husain & Husain, 2007).

Antioxidant Activity and Synthesis

Antioxidant Potential of Synthetic Derivatives : Synthetic derivatives based on phenolic structures, akin to quinazolinone frameworks, have been explored for their antioxidant activities. These studies underscore the potential for designing novel antioxidants by modifying specific chemical groups, suggesting that quinazolinone derivatives could be synthesized with enhanced antioxidant properties for applications in food preservation, pharmaceuticals, and cosmetic products (Liu & Mabury, 2020).

Material Science

Organic Semiconductors for OLEDs : The development of organic light-emitting diodes (OLEDs) has benefited from research into novel organic semiconductors, where heterocyclic compounds similar to quinazolinone derivatives have been utilized. These materials offer potential for the development of metal-free infrared emitters and other optoelectronic applications, suggesting that quinazolinone derivatives could be explored for their electronic properties in the design of advanced OLED materials (Squeo & Pasini, 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile involves the reaction of 2-methylbenzonitrile with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and cyclization reactions.", "Starting Materials": [ "2-methylbenzonitrile", "2-chloro-3-formylquinazolin-4(3H)-one", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-methylbenzonitrile is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of acetic acid and ethanol to form 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile.", "Step 2: The resulting compound is then reduced using sodium borohydride in ethanol.", "Step 3: The reduced compound is cyclized using sodium hydroxide and water to form the final product, 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile." ] } | |

CAS-Nummer |

958564-85-7 |

Produktname |

2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |

Molekularformel |

C23H17N3O2 |

Molekulargewicht |

367.408 |

IUPAC-Name |

2-[[3-(2-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C23H17N3O2/c1-16-8-2-6-12-20(16)26-22(27)19-11-5-7-13-21(19)25(23(26)28)15-18-10-4-3-9-17(18)14-24/h2-13H,15H2,1H3 |

InChI-Schlüssel |

NFRVSQJZQKUCNJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)

![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)

![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)